![molecular formula C27H31ClN4O3S B2482599 N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide CAS No. 422282-30-2](/img/structure/B2482599.png)

N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

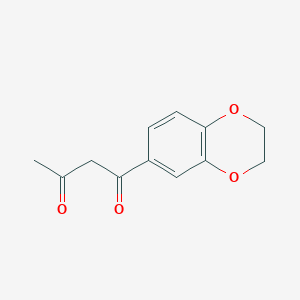

Synthesis Analysis

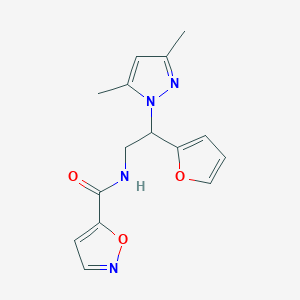

Synthesis of compounds with intricate structures like N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide involves multi-step reactions, including the formation of quinazolinone rings and the introduction of sulfanyl and amide groups. The synthesis process often employs reactions such as cyclocondensation, amidation, and sulfanylation, utilizing various reagents to achieve the desired structure (Shikhaliev et al., 2008).

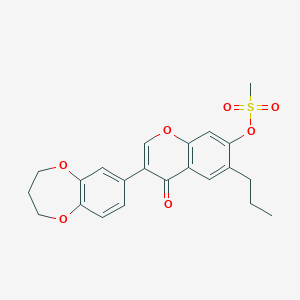

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by the spatial arrangement of its functional groups and the overall molecular geometry. Crystallography studies provide detailed insights into the molecular conformation, bond lengths, angles, and interactions such as hydrogen bonding, which are crucial for understanding the compound's chemical behavior and reactivity (Akkurt et al., 2021).

Chemical Reactions and Properties

Chemical reactivity and the types of reactions these compounds can undergo are influenced by their functional groups. For example, the presence of the amide and sulfanyl groups can facilitate nucleophilic substitution reactions, while the quinazolinone core may participate in electrophilic and cycloaddition reactions, contributing to the compound's versatility in synthetic applications (Schwan & Warkentin, 1988).

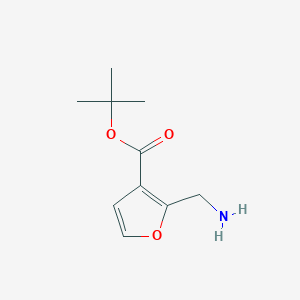

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form are critical for the practical handling and application of chemical compounds. These properties are determined by the molecular structure and intermolecular forces within the compound. Analysis of crystal structure and solubility studies can provide valuable information for the development and application of these compounds in various fields (Hirano et al., 2004).

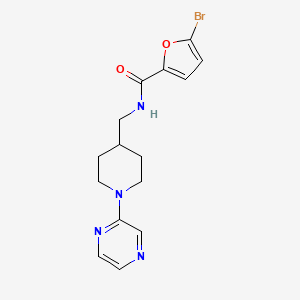

Scientific Research Applications

Synthesis and Antimicrobial Activities

- N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide and related quinazolines have been explored for their potential as antimicrobial agents. Studies show that such compounds have been synthesized and tested against a range of bacterial and fungal strains, demonstrating promising antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Antituberculosis and Cytotoxicity Studies

- Compounds similar in structure to N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds displayed significant activity against tuberculosis, with minimal cytotoxic effects in mouse fibroblasts (Chitra et al., 2011).

Anticonvulsant Activity and Pharmacokinetic Performance

- Quinazolinone derivatives, closely related to N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide, have been investigated for their anticonvulsant activity. These studies include computational design, synthesis, evaluation in various seizure models, and assessment of safety profiles. The pharmacokinetic performance of these compounds has also been studied, indicating potential as new antiepileptic drugs (Yadav & Tripathi, 2019).

Antitumor Activity and Molecular Docking Study

- Synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide, have shown significant in vitro antitumor activity. Molecular docking studies of these compounds indicate potential mechanisms of action, offering insights for the development of new cancer therapies (Al-Suwaidan et al., 2016).

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClN4O3S/c28-20-9-6-8-19(16-20)17-29-24(33)14-7-15-32-26(35)22-12-4-5-13-23(22)31-27(32)36-18-25(34)30-21-10-2-1-3-11-21/h4-6,8-9,12-13,16,21H,1-3,7,10-11,14-15,17-18H2,(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXGVKVZGHQDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)

![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)